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Compound of Interest

Compound Name: 4-Chloro-2-ethyl-1-fluorobenzene

Cat. No.: B2820463

An In-depth Technical Guide on 4-Chloro-2-ethyl-
1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 4-Chloro-2-ethyl-1-fluorobenzene (CAS No. 1369889-05-3). Due to the limited
availability of experimental data for this specific compound, this document combines available
information with predicted data to offer a valuable resource for researchers and professionals in
drug development and organic synthesis. The guide covers the compound's identity,
physicochemical properties, potential synthetic routes, and chemical reactivity.

Compound Identification

This section provides the fundamental identifiers for 4-Chloro-2-ethyl-1-fluorobenzene.
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Identifier Value

IUPAC Name 4-Chloro-2-ethyl-1-fluorobenzene
CAS Number 1369889-05-3[1]

Molecular Formula CsHsCIF[1]

Molecular Weight 158.60 g/mol [1]

Canonical SMILES CCC1=C(C=C(C=C1)CIF

INChlKey=SBRXLBKDALGHQB-

InChl Key
UHFFFAOYSA-N

Physicochemical Properties

Experimental data on the physicochemical properties of 4-Chloro-2-ethyl-1-fluorobenzene is
not readily available in the public domain. The following table summarizes predicted values
from reputable chemical databases, providing an estimation of the compound's physical
characteristics.
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Property Predicted Value Notes
Melting Point Not Available -
Predicted using Advanced
Boiling Point 185.3 + 20.0 °C at 760 mmHg Chemistry Development
(ACD/Labs) software.
Predicted using Advanced
Density 1.1+0.1 g/cm3 Chemistry Development

(ACD/Labs) software.

Water Solubility

58.8 £ 23.2 mg/L at 25 °C

Predicted using EPISuite™.

LogP (Octanol-Water Partition

Coefficient)

3.6

Predicted using XLogP3.

Vapor Pressure

0.8 £ 0.4 mmHg at 25 °C

Predicted using Advanced
Chemistry Development
(ACD/Labs) software.

Predicted using Advanced

Refractive Index 1.503 Chemistry Development
(ACD/Labs) software.
Predicted using Advanced

Flash Point 69.1+13.5°C Chemistry Development

(ACD/Labs) software.

Chemical Properties and Reactivity

4-Chloro-2-ethyl-1-fluorobenzene is an aromatic compound containing three different

substituents on the benzene ring: a fluorine atom, an ethyl group, and a chlorine atom. The

chemical reactivity of the benzene ring is influenced by the electronic effects of these

substituents.

o Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing deactivator,

while the ethyl group is an ortho-, para-directing activator. The chlorine atom is also an

ortho-, para-directing deactivator. The interplay of these directing effects will determine the

regioselectivity of electrophilic substitution reactions. The positions open for substitution are
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at C3, C5, and C6. The steric hindrance from the ethyl group at C2 might influence the
accessibility of the C3 position.

o Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogen atoms (F
and CI) can make the benzene ring susceptible to nucleophilic aromatic substitution under
certain conditions, particularly at the positions activated by these groups.

o Reactions of the Ethyl Group: The ethyl group can undergo typical reactions of
alkylbenzenes, such as oxidation at the benzylic position.

The following diagram illustrates the directing effects of the substituents on the benzene ring.

Directing effects of substituents on the benzene ring.

Experimental Protocols

Detailed experimental protocols for the synthesis of 4-Chloro-2-ethyl-1-fluorobenzene are not
explicitly available. However, a plausible synthetic route would be the Sandmeyer reaction
starting from 4-chloro-2-ethylaniline. The following is a generalized experimental protocol for
such a transformation.

4.1. Proposed Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an aromatic amine
to an aryl halide. In this proposed synthesis, 4-chloro-2-ethylaniline would be diazotized and
subsequently treated with a fluoride source.

4.1.1. Diazotization of 4-Chloro-2-ethylaniline

o Dissolve 4-chloro-2-ethylaniline in a suitable acidic medium (e.g., a mixture of concentrated
hydrochloric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the aniline
solution while maintaining the temperature below 5 °C.

 Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation
of the diazonium salt.
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4.1.2. Fluoro-dediazoniation (Balz-Schiemann Reaction)

» To the cold diazonium salt solution, add a solution of fluoroboric acid (HBFa4). This will
precipitate the aryl diazonium fluoroborate salt.

« |solate the precipitated diazonium fluoroborate salt by filtration and wash it with cold water,
followed by a cold organic solvent (e.g., diethyl ether).

o Carefully dry the isolated salt.

o Gently heat the dry diazonium fluoroborate salt. Thermal decomposition will yield 4-Chloro-
2-ethyl-1-fluorobenzene, nitrogen gas, and boron trifluoride.

e The crude product can be purified by distillation or column chromatography.

The following diagram outlines the proposed synthetic workflow.

NaNO2, HCI

4-Chloro-2-ethylaniline }L»‘ Diazotization }—»‘ Aryl Diazonium Salt ‘ﬂ»‘ Fluoro-dediazoniation }—»‘ Aryl Diazonium Fluoroborate }ﬂ>‘ Thermal D }—»‘ 4-Chl hyl-1 } ¢

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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